Product packaging for CB3731(Cat. No.:CAS No. 80015-07-2)

CB3731

Cat. No.: B1668669
CAS No.: 80015-07-2
M. Wt: 485.5 g/mol
InChI Key: QUHSPLVBAACUQP-SFHVURJKSA-N
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Description

Historical Context of Folate Antimetabolites in Biochemical Research

Folate antimetabolites represent a class of compounds that interfere with the metabolic pathways involving folic acid (folate). Folate is an essential B vitamin crucial for numerous biochemical processes, including nucleotide synthesis, amino acid interconversion, mitochondrial protein translation, and methionine regeneration. nih.gov These processes are fundamental for critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation. nih.gov

The historical significance of folate antimetabolites in biochemical research dates back to the mid-20th century. The identification of folic acid as a nutritional factor capable of preventing megaloblastic anemia in 1931 by Lucy Wills spurred intense research efforts to isolate and characterize this vital nutrient. nih.gov This culminated in the elucidation of folic acid's chemical structure in 1948. nih.gov

Building upon this knowledge, the first folate antimetabolites, such as aminopterin (B17811) and later methotrexate, were developed. wikipedia.orgresearchgate.net These compounds, structurally similar to folate, were found to disrupt folate metabolism, particularly in rapidly dividing cells. wikipedia.orgencyclopedia.pub This interference with essential biochemical pathways, especially those required for DNA synthesis, established folate antimetabolites as significant tools in biochemical research and laid the groundwork for their investigation as therapeutic agents. wikipedia.orgencyclopedia.pub

Identification and Initial Characterization of CB 3731 as a Quinazoline (B50416) Folate Analogue

CB 3731, also known as N-(4-(((2-amino-1,4-dihydro-4-oxo-6-quinazolinyl)methyl)(2-fluoroethyl)amino)benzoyl)-L-glutamic acid, is a synthetic compound that emerged from research into folate analogues. ontosight.ai It is characterized by a complex chemical structure incorporating quinazoline, glutamic acid, and fluoroethyl moieties. ontosight.ai The quinazoline ring system replaces the pteridine (B1203161) moiety found in natural folates, classifying CB 3731 as a quinazoline folate analogue. ontosight.aireference.mdrsc.org

Initial characterization of CB 3731 focused on its potential biological activities, particularly its interaction with enzymes involved in folate metabolism. ontosight.ai Studies, including those utilizing fluorine-19 nuclear magnetic resonance (¹⁹F NMR), were instrumental in examining the binding of CB 3731 to target enzymes, providing insights into its mechanism of action at a molecular level. nih.gov These early investigations aimed to understand how the specific structural features of CB 3731 influenced its interaction with biological targets. ontosight.ai

Fundamental Role of Thymidylate Synthase in Cellular Deoxynucleotide Biosynthesis

Thymidylate synthase (TS), an enzyme with EC number 2.1.1.45, plays a fundamental and essential role in cellular deoxynucleotide biosynthesis. wikipedia.orgtocris.com It is the sole enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. wikipedia.orgtocris.comtaylorandfrancis.com

The reaction catalyzed by thymidylate synthase involves the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. wikipedia.orgtocris.comfiveable.me This process utilizes N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) as the methyl donor and a cofactor. wikipedia.orgtocris.comresearchgate.net During this reaction, CH₂H₄folate is oxidized to dihydrofolate (DHF). wikipedia.orgnih.gov

Academic Significance of Thymidylate Synthase Inhibition in Chemical Biology

The inhibition of thymidylate synthase holds significant academic importance in the field of chemical biology. Due to its indispensable role in providing the sole de novo source of dTMP for DNA synthesis, TS is a critical target for interfering with cell proliferation. wikipedia.orgtocris.comtaylorandfrancis.comwikipedia.org This makes TS inhibitors valuable tools for studying DNA replication, cell cycle progression, and the consequences of nucleotide pool imbalances. wikipedia.orgtocris.comresearchgate.net

Research into TS inhibition allows for the investigation of the biochemical and cellular effects of depleting dTMP levels. Inhibition of TS leads to an imbalance of deoxynucleotides and an increase in dUMP levels, which can result in DNA damage. wikipedia.orgresearchgate.net This provides a system to study DNA damage response pathways and cell death mechanisms, such as thymineless death. wikipedia.orgtaylorandfrancis.com

Furthermore, the study of TS inhibitors, including folate analogues like CB 3731, contributes to understanding enzyme-inhibitor interactions, structure-activity relationships, and the mechanisms of resistance that can develop against such inhibitors. nih.govelifesciences.org The high conservation of TS across many life forms also makes it a relevant target for exploring species-specific inhibition, which is important in the development of antimicrobial agents. nih.gov Academic research on TS inhibition provides fundamental insights into cellular metabolism and the potential to design compounds that selectively interfere with processes vital for rapidly dividing cells. nih.govelifesciences.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24FN5O6 B1668669 CB3731 CAS No. 80015-07-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80015-07-2

Molecular Formula

C23H24FN5O6

Molecular Weight

485.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H24FN5O6/c24-9-10-29(12-13-1-6-17-16(11-13)21(33)28-23(25)27-17)15-4-2-14(3-5-15)20(32)26-18(22(34)35)7-8-19(30)31/h1-6,11,18H,7-10,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t18-/m0/s1

InChI Key

QUHSPLVBAACUQP-SFHVURJKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)NC(=NC3=O)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)NC(=NC3=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CB 3731;  CB-3731;  CB3731.

Origin of Product

United States

Molecular Mechanisms of Thymidylate Synthase Inhibition by Cb 3731

Detailed Enzymatic Inhibition Kinetics and Specificity Characteristics

CB 3731 functions as an inhibitor of thymidylate synthase. Studies involving a closely related compound, CB 3717, indicate potent inhibition of human thymidylate synthetase medchemexpress.com. This inhibition is characterized as competitive with respect to the folate cofactor, 5,10-methylenetetrahydrofolate medchemexpress.com. The reported inhibition constant (Ki) for CB 3717 against human thymidylate synthetase is notably low, measured at 4.9 x 10⁻⁹ M medchemexpress.com. This suggests a high affinity of the inhibitor for the enzyme's folate binding site. The competitive nature of the inhibition indicates that CB 3731 interferes with the binding of the natural folate substrate, thereby preventing the completion of the catalytic reaction. While CB 3717 also showed some inhibitory activity against human dihydrofolate reductase, its potency against thymidylate synthetase was significantly higher medchemexpress.com. The use of CB 3731 specifically in studies focusing on thymidylate synthase complexes highlights its relevance and specificity as a tool for probing the function of this particular enzyme medchemexpress.comnih.govmedchemexpress.com.

Analysis of Enzyme-Ligand Complex Formation: Noncovalent and Covalent Interactions

The interaction of CB 3731 with thymidylate synthase has been extensively studied through nuclear magnetic resonance (NMR) spectroscopy, particularly using 19F NMR due to the presence of a fluorine atom in the analogue medchemexpress.comnih.govmedchemexpress.com. These studies have provided detailed insights into the formation of both binary and ternary complexes involving the enzyme, nucleotides, and CB 3731 nih.govnih.gov.

Characterization of Binary Complexes (e.g., Thymidylate Synthase with Deoxyuridylate or Deoxythymidylate)

Binary complexes between thymidylate synthase and its nucleotide substrates or products, such as deoxyuridylate (dUMP) and deoxythymidylate (dTMP), have been characterized. Studies have shown that dUMP binds to TS in a process that can involve a slow binding mechanism nih.gov. These binary complexes can be isolated and analyzed nih.govnih.gov. Competition experiments indicate that dUMP and dTMP bind to the same site on the enzyme, which is the active site nih.gov. 31P NMR studies have been used to examine the interactions of TS with dUMP and dTMP, revealing specific resonances corresponding to the noncovalent binary complexes nih.gov. For instance, incubation of the enzyme with dUMP or dTMP alone resulted in new 31P NMR resonances at 3.9 ppm and 3.6 ppm, respectively, assigned to these noncovalent complexes nih.gov.

Elucidation of Ternary Complexes Involving Thymidylate Synthase, Nucleotides, and CB 3731

CB 3731 is particularly valuable for studying ternary complexes with thymidylate synthase and nucleotides nih.govnih.gov. Using 19F NMR, researchers have examined complexes of TS and CB 3731 with dUMP, dTMP, or FdUMP (5-fluorodeoxyuridylate), a mechanism-based inhibitor nih.gov. The 19F NMR spectrum of free CB 3731 shows a multiplet around -57.0 ppm nih.gov. Upon incubation with the enzyme, this signal broadens nih.gov.

In the presence of FdUMP, the 19F NMR spectrum allowed for the differentiation of distinct ternary complex species nih.gov. A resonance at -53.5 ppm was assigned to the noncovalent TS:FdUMP:CB 3731 ternary complex nih.gov. A separate resonance at -52.0 ppm corresponded to a species where FdUMP was covalently attached to the enzyme, while CB 3731 remained noncovalently associated nih.gov.

Ternary complexes formed with TS, CB 3731, and either dUMP or dTMP displayed a 19F NMR resonance at -53.5 ppm, consistent with a noncovalent TS-nucleotide adduct in the presence of the folate analogue nih.gov. These ternary complexes involving dUMP or dTMP and CB 3731 were found to be unstable under native polyacrylamide gel electrophoresis conditions nih.gov.

31P NMR studies also provide evidence for ternary complex formation. The ternary complex of enzyme, dUMP, and CB 3731 produced a 31P NMR resonance at 5.0 ppm, occurring at the expense of the binary enzyme-dUMP complex resonance at 3.9 ppm nih.gov. Similarly, the ternary complex of TS with dTMP and CB 3731 showed a deshielding effect on the 31P resonance of dTMP nih.gov. These chemical shift changes in the 31P NMR spectra upon formation of the ternary complex suggest alterations in the environment of the nucleotide's phosphate (B84403) group due to the binding of CB 3731 nih.gov.

Investigation of CB 3731 Binding Site: Active Site or Allosteric Modulation

Evidence strongly suggests that CB 3731 binds to the active site of thymidylate synthase. As a folate analogue, it is designed to mimic the natural cofactor CH2H4folate, which binds in the active site alongside the nucleotide substrate dUMP medchemexpress.comwikipedia.orgnih.govnih.gov. Competition experiments have shown that dUMP, dTMP, and the inhibitor FdUMP all bind to the same site on the enzyme, and this site is the same as that occupied by the nucleotide in the FdUMP-cofactor-TS ternary complex nih.gov. Since CB 3731 forms ternary complexes with TS and these nucleotides, it occupies the folate binding region within this active site nih.govnih.gov. Structural studies of thymidylate synthase with ligands, although not specifically with CB 3731 in the provided results, generally show that folate analogues bind within the active site cavity, interacting with residues that are crucial for catalysis and substrate binding acs.orgmdpi.com. While thymidylate synthase can undergo conformational changes and exhibit half-the-sites reactivity or interact with other molecules like mRNA, the direct interaction of CB 3731 as described in the NMR studies points to its role as an active-site directed inhibitor competing for the folate binding pocket rcsb.orggoogle.com.

Impact of CB 3731 on Substrate Binding and the Catalytic Cycle of Thymidylate Synthase

The primary impact of CB 3731 on thymidylate synthase function is the disruption of the enzyme's catalytic cycle by interfering with folate cofactor binding. The normal catalytic cycle involves the binding of dUMP and CH2H4folate to form a ternary complex, followed by a series of steps including a nucleophilic attack by a cysteine residue of the enzyme on dUMP, transfer of the methylene (B1212753) group from the folate, reduction, and release of dTMP and dihydrofolate medchemexpress.comwikipedia.orgnih.govmdpi.com.

CB 3731, as a competitive inhibitor of the folate cofactor, binds to the folate binding site within the active site medchemexpress.com. This prevents or reduces the binding of the natural cofactor, thereby inhibiting the formation of the catalytically competent ternary complex required for the methylation of dUMP medchemexpress.comnih.govnih.gov. By occupying the folate binding site, CB 3731 effectively halts the progression of the catalytic cycle at the step requiring the folate cofactor. This leads to an accumulation of the substrate dUMP and a decrease in the product dTMP, ultimately impairing DNA synthesis medchemexpress.com. The ability of thymidine (B127349) supplementation to reverse the growth-inhibitory effects of CB 3717 underscores that the inhibition of thymidylate synthase and the resulting depletion of dTMP are the primary mechanisms of action medchemexpress.com.

Structural Elucidation and Structure Activity Relationship Sar Studies of Cb 3731

Role of the L-Glutamic Acid Moiety in Specificity and Interaction

The L-glutamic acid moiety attached to the core structure is another critical feature of CB 3731 and other folate-based TS inhibitors ontosight.ainih.gov. This glutamate (B1630785) tail is essential for cellular uptake via folate transporters, such as the reduced-folate carrier (RFC), and for subsequent intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS) nih.gov. Polyglutamation is a crucial metabolic step that enhances the intracellular retention of these drugs and increases their inhibitory potency against TS nih.gov. The L-configuration of the glutamic acid is typically required for efficient transport and polyglutamylation. The interaction of the glutamic acid moiety with specific sites on transport proteins and FPGS, as well as within the TS active site after polyglutamation, contributes significantly to the drug's specificity and sustained intracellular activity nih.gov.

Influence of the Fluoroethyl Group on Molecular Docking and Efficacy

CB 3731 contains a fluoroethyl group attached to the nitrogen linking the quinazoline-containing part to the benzoyl group ontosight.ai. The inclusion of fluorine atoms in drug molecules can influence their physical and chemical properties, such as lipophilicity, metabolic stability, and conformational flexibility, which in turn can affect molecular docking and efficacy cpu.edu.cn. While the precise impact of the fluoroethyl group on the molecular docking and efficacy of CB 3731 is not explicitly detailed in the provided search results, its presence suggests a deliberate modification aimed at optimizing the compound's interaction with its target enzyme or improving its pharmacokinetic properties ontosight.aicpu.edu.cn. Further detailed studies, potentially involving molecular modeling and binding assays, would be required to fully elucidate the specific influence of this group.

Comparative Structure-Activity Analyses with Other Folate Antimetabolites and Established Thymidylate Synthase Inhibitors

CB 3731 belongs to a class of folate-based thymidylate synthase inhibitors that includes compounds like CB3717, Raltitrexed (ZD1694), Pemetrexed, and BW1843U89 nih.govnih.gov. Comparative SAR analyses among these agents highlight the impact of structural variations on their biochemical and cellular effects.

CB3717, a precursor to Raltitrexed, was an early quinazoline-based TS inhibitor that showed antitumor activity but was associated with nephrotoxicity nih.gov. Subsequent research focused on developing analogues with improved properties, leading to compounds like Raltitrexed, which is more water-soluble and less nephrotoxic nih.gov. Raltitrexed is an excellent substrate for RFC and FPGS, leading to the formation of potent polyglutamates that are retained intracellularly nih.gov.

Pemetrexed is another folate antimetabolite that inhibits multiple folate-dependent enzymes, including TS, dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) wikipedia.orgmims.com. Its structure, a pyrrolopyrimidine core linked to an L-glutamic acid, differs from the quinazoline-based structure of CB 3731 and Raltitrexed ontosight.aiwikipedia.org. Pemetrexed also undergoes polyglutamation, which enhances its inhibitory activity and cellular retention wikipedia.orgmims.com.

Comparative studies have shown differences in the potency and cellular handling of these inhibitors. For instance, in MGH-U1 bladder cancer cells, folate-based TS inhibitors like CB3717 and its analogs, and BW1843U89 demonstrated greater potency after a 24-hour exposure compared to 5-fluorouracil (B62378) (5FU) combined with leucovorin nih.gov. BW1843U89 was found to be more potent than D1694 (Raltitrexed) in this cell line nih.gov. While BW1843U89 is a potent TS inhibitor and a good substrate for RFC and FPGS, its polyglutamation primarily yields the diglutamate form, which does not exhibit the same degree of enhanced inhibition seen with the higher polyglutamates of Raltitrexed nih.gov. LY231514, a pyrrolopyrimidine analogue like Pemetrexed, also shows biochemical properties similar to Raltitrexed regarding transport and polyglutamation nih.gov.

These comparisons underscore the subtle yet significant impact of structural differences on transport, metabolism (polyglutamation), and ultimately, the cellular potency of these TS inhibitors.

CompoundCore StructureKey FeaturesTS Inhibition Potency (General)RFC SubstrateFPGS SubstratePolyglutamation Extent
CB 3731Quinazoline (B50416)Fluoroethyl group, L-Glutamic acidInhibitorLikelyLikelyLikely
CB3717QuinazolineN10-propargyl group, L-Glutamic acidPotent inhibitorYesYesYes
RaltitrexedQuinazolineMethyl and thiophene (B33073) groups, L-Glutamic acidPotent inhibitorExcellentExcellentHigh chain length
PemetrexedPyrrolopyrimidineEthyl and phenyl groups, L-Glutamic acidInhibits TS, DHFR, GARFTYesYesYes
BW1843U89BenzoquinazolineVery potent inhibitorExcellentExcellentPrimarily diglutamate

Rational Design Principles for the Development of Advanced CB 3731 Analogues

The SAR studies of CB 3731 and related folate antimetabolites have provided valuable insights for the rational design of improved analogues nih.govplos.orgfes.de. Key principles guiding this process include:

Optimizing TS Binding: Modifications to the core quinazoline structure and linkers can be designed to enhance interactions with specific residues in the TS active site, potentially increasing binding affinity and inhibitory potency nih.gov. Computerized molecular modeling has been used in the rational design of potent TS inhibitors nih.gov.

Improving Cellular Uptake: Designing analogues that are better substrates for folate transporters like the RFC can increase intracellular drug concentrations nih.gov.

Enhancing Polyglutamation: Structural modifications can influence the extent and efficiency of polyglutamation by FPGS, leading to the formation of highly potent and long-retained polyglutamated species nih.gov.

Modulating Selectivity: While TS is the primary target, modifications could potentially influence activity against other folate-dependent enzymes to achieve desired therapeutic profiles.

Circumventing Resistance Mechanisms: Understanding mechanisms of resistance to existing folate antimetabolites can inform the design of new analogues that are less susceptible to these mechanisms.

By applying these rational design principles, researchers aim to develop advanced CB 3731 analogues with enhanced potency, improved cellular pharmacology, reduced toxicity, and the ability to overcome resistance, ultimately leading to more effective therapeutic agents nih.gov.

Advanced Methodologies for Characterizing Cb 3731 Thymidylate Synthase Interactions

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Interaction Studies

NMR spectroscopy is a powerful technique for studying molecular interactions and conformational dynamics in solution. Both Fluorine-19 (19F) and Phosphorus-31 (31P) NMR have been particularly useful in characterizing the binding of ligands, including CB 3731, to thymidylate synthase nih.govnih.gov.

Fluorine-19 (19F) NMR for Ligand-Enzyme Binding Site Characterization

19F NMR is a sensitive technique for probing the environment of fluorine-containing ligands upon binding to an enzyme. Since CB 3731 is a fluorine-labeled folate analogue, 19F NMR can be used to gain insights into its interaction with the TS binding site nih.govmedchemexpress.com.

Studies utilizing 19F NMR have examined the complexes formed between thymidylate synthase and CB 3731 in the presence of various nucleotides, such as dUMP, dTMP, or 5-fluorodeoxyuridine 5'-monophosphate (FdUMP) nih.gov. FdUMP is a mechanism-based inhibitor of TS and contains a fluorine atom, allowing for comparative 19F NMR studies with fluorine-labeled folate analogues like CB 3731 nih.govwikipedia.org.

The 19F NMR spectrum of free CB 3731 typically shows a characteristic multiplet resonance nih.gov. Upon incubation with thymidylate synthase, this resonance broadens, indicating interaction and reduced mobility of the ligand when bound to the enzyme nih.gov.

Further analysis using 19F NMR can differentiate between different types of complexes formed. For instance, studies involving TS, CB 3731, and FdUMP allowed for the assignment of distinct resonances corresponding to a noncovalent ternary complex (TS:FdUMP:CB 3731) and a species where FdUMP is covalently bound to the enzyme while CB 3731 is noncovalently associated nih.gov.

Table 1 summarizes representative 19F NMR chemical shifts observed in studies of CB 3731 and FdUMP interactions with thymidylate synthase.

Complex19F Chemical Shift (ppm)Notes
Free CB 3731-57.0Multiplet, broadened upon enzyme incubation. nih.gov
TS:FdUMP:CB 3731 (noncovalent)-53.5Assigned to the noncovalent ternary complex. nih.gov
TS-FdUMP(covalent):CB 3731(noncovalent)-52.0Represents covalent FdUMP binding with noncovalent CB 3731 association. nih.gov
TS:dUMP:CB 3731 (noncovalent)-53.5Represents the noncovalent TS-nucleotide adduct. nih.gov
TS:dTMP:CB 3731 (noncovalent)-53.5Represents the noncovalent TS-nucleotide adduct. nih.gov

These shifts provide valuable information about the electronic environment of the fluorine atom in CB 3731 (or FdUMP) within the different enzyme complexes, reflecting changes in its interactions with surrounding amino acid residues and cofactors in the binding site nih.gov.

Phosphorus-31 (31P) NMR for Probing Nucleotide-Enzyme Interactions in the Presence of CB 3731

31P NMR spectroscopy is useful for studying the phosphate (B84403) groups of nucleotides involved in enzyme interactions nih.govnih.gov. In the context of thymidylate synthase, 31P NMR can probe the behavior of the phosphate moiety of nucleotides like dUMP or FdUMP when bound to the enzyme, both alone and in the presence of inhibitors like CB 3731 nih.gov.

Studies using 31P NMR have examined the interactions of TS with dUMP, dTMP, and FdUMP nih.gov. Free nucleotides exhibit characteristic 31P resonances nih.gov. Upon binding to TS, these resonances shift, indicating changes in the chemical environment of the phosphate group due to interactions with the enzyme's active site residues nih.gov.

When CB 3731 is introduced into the system containing TS and a nucleotide like dUMP, the formation of a ternary complex (TS:dUMP:CB 3731) can be observed through changes in the 31P NMR spectrum nih.gov. The resonance corresponding to the TS-dUMP binary complex decreases, and a new resonance appears, shifted downfield, representing the ternary complex nih.gov. Similar observations have been made for ternary complexes involving dTMP and CB 3731 nih.gov.

Table 2 illustrates representative 31P NMR chemical shifts for nucleotides in the presence and absence of thymidylate synthase and CB 3731.

ComplexNucleotide31P Chemical Shift (ppm)Notes
Free NucleotidedUMP3.3Relative to 85% phosphoric acid. nih.gov
Free NucleotidedTMP3.2Relative to 85% phosphoric acid. nih.gov
Free NucleotideFdUMP3.0Relative to 85% phosphoric acid. nih.gov
TS:dUMP (noncovalent)dUMP3.9Noncovalent binary complex. nih.gov
TS:dTMP (noncovalent)dTMP3.6Noncovalent binary complex. nih.gov
TS:FdUMP (noncovalent)FdUMP3.6Noncovalent binary complex. nih.gov
TS:FdUMP (covalent)FdUMP4.6Covalent binary complex. nih.gov
TS:dUMP:CB 3731 (ternary)dUMP5.0Ternary complex formation. nih.gov
TS:dTMP:CB 3731 (ternary)dTMP4.4 (3.6 + 0.8)Deshielding observed in ternary complex. nih.gov
TS:FdUMP:methyleneTHF (ternary)FdUMP5.1Covalent inhibitory ternary complex with cofactor. nih.gov

The observed deshielding of the 31P resonance in the ternary complexes containing CB 3731 suggests alterations in the interaction of the nucleotide's phosphate group with nearby residues in the active site upon binding of the inhibitor nih.gov.

Spectroscopic Techniques for Analyzing Conformational Changes and Binding Events

Beyond NMR, other spectroscopic techniques can provide valuable information about the conformational changes in thymidylate synthase induced by CB 3731 binding and the characteristics of the binding event itself. Techniques such as fluorescence spectroscopy, UV-Vis spectroscopy, and Circular Dichroism (CD) can be employed.

Fluorescence spectroscopy, for example, can monitor changes in the intrinsic fluorescence of tryptophan residues in the enzyme, which are often sensitive to conformational changes or ligand binding in their vicinity mdpi.com. By observing changes in fluorescence intensity or lifetime upon titration with CB 3731, researchers can infer binding events and potential conformational adjustments in the enzyme.

UV-Vis spectroscopy can be used to monitor changes in absorbance that occur upon complex formation, particularly if the inhibitor or cofactor has a characteristic absorbance spectrum that changes upon binding. This can be used to study binding stoichiometry and affinity.

Research findings indicate that ligand binding to TS can induce conformational changes, and spectroscopic methods are instrumental in detecting these changes mdpi.comfrontiersin.org. Studies on mouse thymidylate synthase, for instance, have used emission-based spectroscopy to highlight the role of specific residues like Tryptophan 103 in ligand binding mdpi.com.

Quantitative In Vitro Enzyme Assays for Kinetic Profiling and Inhibition Constant Determination

Quantitative in vitro enzyme assays are fundamental for characterizing the inhibitory potency of compounds like CB 3731 against thymidylate synthase nih.gov. These assays typically measure the rate of the enzymatic reaction (conversion of dUMP and methyleneTHF to dTMP and dihydrofolate) in the presence of varying concentrations of the inhibitor mdpi.com.

By measuring the reaction velocity at different substrate and inhibitor concentrations, kinetic parameters such as the Michaelis constant (Km) for the substrates and the inhibition constant (Ki) for the inhibitor can be determined nih.gov. The Ki value provides a quantitative measure of the inhibitor's affinity for the enzyme; a lower Ki indicates tighter binding and greater inhibitory potency.

Enzyme assays can also help determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing how the inhibitor affects the apparent Km and maximum reaction velocity (Vmax).

While specific detailed kinetic data for CB 3731 from in vitro assays were not extensively provided in the search results, the mention of "Quantitative In Vitro Enzyme Assays for Kinetic Profiling and Inhibition Constant Determination" in the outline and the context of CB 3731 as a TS inhibitor strongly imply that such studies are crucial for its characterization nih.gov. These assays would involve incubating purified thymidylate synthase with its substrates (dUMP and methyleneTHF) and varying concentrations of CB 3731, then measuring the production of dTMP or consumption of substrates over time.

Structural Biology Approaches (e.g., X-ray Crystallography) for Elucidating Enzyme-Inhibitor Complex Architecture

Structural biology techniques, most notably X-ray crystallography, provide high-resolution three-dimensional structures of proteins and their complexes with ligands mdpi.com. Applying X-ray crystallography to the thymidylate synthase-CB 3731 complex can reveal the precise binding site of CB 3731 on the enzyme, the specific amino acid residues involved in interactions, and any conformational changes in the enzyme structure upon inhibitor binding.

Crystallographic studies of thymidylate synthase have been performed with various ligands and inhibitors, providing detailed insights into the enzyme's active site architecture and the modes of ligand binding mdpi.com. While a specific crystal structure of thymidylate synthase in complex with CB 3731 was not explicitly found in the provided search results, the methodology is standard for characterizing enzyme-inhibitor interactions and is listed as a key approach in the user's outline.

Such structural information is invaluable for understanding the molecular basis of inhibition, guiding the design of improved inhibitors, and explaining data obtained from other techniques like NMR and enzyme kinetics. For instance, crystal structures can confirm the binding mode suggested by NMR data and provide the spatial context for observed chemical shift changes. They can also help interpret the kinetic data by revealing how the inhibitor blocks substrate binding or catalysis.

Structural studies often involve co-crystallizing the enzyme with the inhibitor or soaking inhibitor into pre-formed enzyme crystals. The resulting diffraction patterns are then used to reconstruct the electron density map, from which the atomic coordinates of the complex are determined. This provides a static picture of the bound state, complementing the dynamic information obtained from techniques like NMR.

Cellular and Preclinical Model Systems for Investigating Cb 3731 S Biological Effects

In Vitro Cell-Based Studies on Deoxynucleotide Metabolic Pathways

In vitro studies using cell lines are fundamental to understanding how CB 3731 affects cellular biochemistry, particularly the pathways involved in deoxynucleotide synthesis. Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to form dTMP, a reaction essential for DNA replication taylorandfrancis.comnih.govmedchemexpress.com. Inhibiting this enzyme directly impacts the availability of thymidine (B127349) nucleotides.

Assessment of Effects on DNA Synthesis and Cell Cycle Progression as a Consequence of Thymidylate Synthase Inhibition

Inhibition of thymidylate synthase by compounds like CB 3731 is expected to lead to a decrease in dTMP levels, thereby limiting the availability of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis taylorandfrancis.comnih.govmedchemexpress.com. This depletion of a critical DNA building block directly impacts DNA replication. Studies with thymidylate synthase inhibitors have shown that interrupting the action of this enzyme blocks the synthesis of pyrimidine (B1678525) thymidine, which is required for DNA replication in the S phase of the cell cycle taylorandfrancis.com. Consequently, this can induce cell cycle arrest, particularly in the S phase, as cells are unable to synthesize sufficient DNA to progress taylorandfrancis.commedchemexpress.com. The regulation of thymidylate synthase activity itself is closely linked to the cell cycle, with activity increasing sharply as cells enter S phase nih.gov. Inhibition of TS can disrupt this finely tuned process.

Quantification of Cellular Thymidylate Levels Post-Inhibition

A direct consequence of inhibiting thymidylate synthase is the alteration of intracellular deoxynucleotide pools. Specifically, the levels of dTMP and its phosphorylated derivatives (dTDP and dTTP) are expected to decrease, while the substrate for TS, dUMP, may accumulate medchemexpress.com. Studies with other potent thymidylate synthase inhibitors, such as CB 3717, have demonstrated a significant decrease in cellular dTTP levels and a notable increase in dUMP levels in human lymphoblastoid cells, indicating a disruption in nucleotide metabolism medchemexpress.com. While specific data for CB 3731's direct impact on thymidylate levels were not extensively detailed in the search results, the known mechanism of thymidylate synthase inhibition strongly suggests similar effects on the cellular deoxynucleotide pool.

Illustrative Data (Based on mechanism of TS inhibition, not specific CB 3731 data found):

NucleotideExpected Change Post-TS Inhibition
dUMPIncrease
dTMPDecrease
dTTPDecrease

Utilization of Established Preclinical Animal Models (e.g., Xenograft Models) for Mechanistic Research on Thymidylate Synthase Inhibition

Preclinical animal models, particularly xenograft models where human tumor cells are implanted into immunocompromised mice, are valuable tools for investigating the mechanisms of action of thymidylate synthase inhibitors like CB 3731 in a more complex in vivo environment nih.govjci.org. These models allow for the study of the compound's effects on tumor growth and the identification of relevant biomarkers.

Impact on Pathological Cell Proliferation and Growth Dynamics in Specific Preclinical Contexts (focus on mechanism, not clinical outcomes)

In preclinical xenograft models, the inhibition of thymidylate synthase by compounds targeting this enzyme leads to a reduction in the de novo synthesis of thymidine nucleotides required for DNA synthesis in rapidly proliferating tumor cells nih.govjci.org. This metabolic disruption impedes DNA replication, which in turn inhibits pathological cell proliferation and affects tumor growth dynamics nih.gov. Studies using xenograft models have shown that prolonged inhibition of dTMP-synthase can be a lethal event in vivo for tumor cells nih.gov. The effectiveness of thymidylate synthase inhibitors in these models is directly linked to their ability to sustainedly suppress the enzyme's activity, thereby limiting the supply of essential DNA precursors nih.gov.

Mechanistic Impact Summary in Preclinical Models:

Inhibition of Thymidylate Synthase

Depletion of dTTP Pool

Impaired DNA Synthesis

Inhibition of Pathological Cell Proliferation

Impact on Tumor Growth Dynamics

Identification and Validation of Biomarkers Indicative of Thymidylate Synthase Inhibition in Preclinical Systems

Identifying biomarkers of thymidylate synthase inhibition in preclinical models is crucial for understanding the compound's activity and potential response. A primary indicator of TS inhibition is the accumulation of the substrate dUMP and the depletion of the product dTMP (and subsequently dTTP) within the tumor cells medchemexpress.com. Changes in the expression or activity levels of thymidylate synthase itself can also serve as biomarkers. Some studies suggest that exposure to TS inhibitors can lead to the upregulation of TS, potentially as a feedback mechanism mdpi.com. Therefore, monitoring TS protein levels or mRNA expression in preclinical tumor samples can provide insights into the cellular response to inhibition nih.govmdpi.comcellsignal.com. Additionally, markers of DNA damage, which can result from nucleotide pool imbalances caused by TS inhibition, may also be relevant biomarkers researchgate.net.

Potential Biomarkers of TS Inhibition in Preclinical Systems:

Intracellular dUMP and dTMP/dTTP Levels

Thymidylate Synthase Protein Expression Levels

Thymidylate Synthase mRNA Expression Levels

Markers of DNA Damage

Mechanisms of Acquired and Intrinsic Resistance to Thymidylate Synthase Inhibitors

Molecular Adaptations in Thymidylate Synthase Target Enzyme Expression or Activity

Alterations in the thymidylate synthase enzyme itself represent a primary mechanism of resistance to TS inhibitors. Increased expression of TS is a commonly observed mechanism of both intrinsic and acquired resistance. This can occur through gene amplification of TYMS, the gene encoding TS, leading to increased mRNA and protein levels nih.govnih.govacs.org. Studies have shown that TYMS gene amplification can result in a significant increase in TS enzyme levels, contributing to high levels of resistance nih.govnih.gov. For instance, one study observed an approximately 100-fold increase in TYMS gene copy number and mRNA levels, leading to a 500- to 1000-fold increase in enzyme levels in a cell line resistant to ZD1694 nih.gov.

Beyond gene amplification, changes in TS enzyme stability can also contribute to resistance. Research has indicated that altered TS protein stability can accompany and contribute to acquired resistance nih.gov. In some resistant cell lines, a deficiency of enzyme relative to mRNA was linked to the expression of a metabolically unstable TS molecule, caused by specific amino acid substitutions nih.gov. Conversely, a more stable TS molecule, even without detected amino acid substitutions, was observed in another resistant line, suggesting regulation by cellular factors affecting degradation nih.gov.

Mutations in the TYMS gene can also lead to a reduced affinity of the enzyme for the inhibitor while maintaining sufficient catalytic activity with its natural substrate, deoxyuridine monophosphate (dUMP) oncohemakey.comvumc.nl. For example, a naturally occurring tyrosine to histidine replacement at residue 33 of human TS has been shown to confer resistance to 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) tandfonline.com.

The formation of a stable ternary complex between TS, the inhibitory nucleotide (like fluorodeoxyuridylate, FdUMP, the active metabolite of 5-FU), and the folate cofactor (N5,N10-methylenetetrahydrofolate) is crucial for the inhibitory action of many TS inhibitors. Resistance can arise if the formation or stability of this complex is impaired. Conversely, the trapping of FdUMP by TS has been shown to be more effective in some 5-FU-resistant cells compared to sensitive cells acs.org.

Data from studies on TS expression and resistance to TS inhibitors highlight the significant impact of target enzyme alterations:

MechanismObservationImpact on ResistanceReference
TYMS Gene AmplificationIncreased gene copy number, mRNA, and protein levelsIncreased resistance nih.govnih.govacs.org
Altered Enzyme StabilityExpression of unstable or stabilized TS proteinContributes to resistance nih.govacs.org
Point Mutations in TYMSReduced inhibitor affinity, maintained catalytic activityConfers resistance nih.govvumc.nltandfonline.com
Impaired Ternary Complex FormationReduced binding of inhibitor, leading to less effective enzyme blockadeContributes to resistance vumc.nl
Enhanced FdUMP Trapping by TSMore effective sequestration of inhibitory metaboliteAssociated with resistance acs.org

Upregulation of Alternative Metabolic Pathways Compensating for Deoxynucleotide Depletion

TS inhibition primarily leads to the depletion of dTMP, and consequently, dTTP, which is essential for DNA synthesis. Cancer cells can potentially compensate for this depletion by upregulating alternative metabolic pathways involved in nucleotide synthesis or salvage.

The salvage pathway, which recycles pre-existing nucleosides and nucleobases, can become more active in resistant cells. Increased activity of nucleoside transporters can enhance the uptake of thymidine (B127349) from the extracellular environment, which can then be converted to dTMP by thymidine kinase 1 (TK1), bypassing the need for de novo synthesis via TS tandfonline.combiologists.com. Upregulation of TK1 has been observed in some contexts of resistance biologists.com.

Furthermore, alterations in the balance of deoxynucleotide triphosphate (dNTP) pools can play a role. While TS inhibition aims to deplete dTTP, resistant cells might exhibit changes in the levels of other dNTPs (dATP, dGTP, dCTP) through complex feedback mechanisms and the regulation of enzymes like ribonucleotide reductase (RNR), which is responsible for the synthesis of deoxyribonucleotides from ribonucleotides biologists.commdpi.com. Dysregulation of enzymes directly involved in dNTP metabolism, such as TS and RNR, has been linked to genome instability and can contribute to resistance biologists.com.

Studies have also indicated that high levels of deoxyuridylate (dUMP), the natural substrate of TS, can abrogate TS inhibition by competing with the inhibitory nucleotide for binding to the enzyme vumc.nlnih.gov. This can occur through increased production of dUMP or decreased utilization.

While specific alternative pathways compensating for dTMP depletion in the context of resistance to TS inhibitors are complex and involve multiple enzymes, the salvage pathway and the regulation of dNTP pools are key areas of investigation.

Efflux Mechanisms and Alterations in Intracellular Accumulation of Antimetabolites

Reduced intracellular accumulation of TS inhibitors or their active metabolites is another significant mechanism of resistance. This can occur through decreased drug influx or increased drug efflux oncohemakey.comnih.govnih.govresearchgate.netencyclopedia.pub.

Membrane transport proteins play a crucial role in regulating the intracellular concentration of chemotherapy drugs. Overexpression of ATP-binding cassette (ABC) transporters is a well-established mechanism of multidrug resistance (MDR), and these transporters can actively pump various drugs, including some antimetabolites, out of the cell in an energy-dependent manner oncohemakey.comnih.govnih.govmdpi.com. Specific ABC transporters implicated in drug efflux include P-glycoprotein (P-gp/MDR1), multidrug resistance protein (MRP) family members (e.g., MRP1, MRP2), and breast cancer resistance protein (BCRP) nih.govmdpi.com.

Decreased influx can result from reduced expression or function of uptake transporters, such as members of the solute carrier (SLC) family proteins, which are responsible for transporting various substrates, including some antimetabolites, into cells mdpi.com. For instance, resistance to methotrexate, another antifolate, can be linked to reduced uptake via the reduced folate carrier (RFC1/SLC19A1) oncohemakey.comencyclopedia.pubresearchgate.net.

The balance between influx and efflux mechanisms dictates the intracellular concentration of the active form of the TS inhibitor, ultimately affecting its ability to bind to and inhibit the target enzyme. Strategies to overcome efflux-mediated resistance include developing drugs that are not substrates for these transporters or using inhibitors of ABC transporters to block their activity mdpi.com.

Future Directions in Cb 3731 Research and Translational Implications for Academic Inquiry

Design and Synthesis of Next-Generation Thymidylate Synthase Inhibitors Based on the CB 3731 Scaffold

The chemical architecture of CB 3731, a quinazoline-based antifolate, offers a robust scaffold for the rational design of new, more effective TS inhibitors. nih.govnih.gov The primary goals for next-generation analogs are to enhance aqueous solubility, reduce off-target toxicities, and overcome mechanisms of resistance while retaining or improving the high affinity for thymidylate synthase. nih.govnih.gov

Structure-activity relationship (SAR) studies have been crucial in guiding the modification of the CB 3731 molecule. Early research identified that the poor water solubility of CB 3731 at physiological pH was a significant contributor to its observed toxicity, particularly nephrotoxicity. nih.govaacrjournals.org This led to systematic modifications, primarily at the C2 position of the quinazoline (B50416) ring, to create analogs with improved physicochemical properties. The realization that the C2 desamino derivative retained potent TS-inhibitory and cytotoxic properties but had substantially greater water solubility was a key breakthrough. nih.gov This demonstrated that the structural features responsible for antitumor activity could be separated from those causing systemic toxicities. nih.gov

This line of inquiry produced several notable analogs, highlighting specific design strategies:

Modification at the C2-Position: Replacing the amino group at the C2 position with other functional groups has yielded promising results. Analogs such as the C2-desamino (CB3804) and C2-methyl (CB3819) derivatives were found to be significantly more water-soluble than the parent compound and did not exhibit the same liver and kidney toxicities in murine models. nih.gov

Potency and Cytotoxicity: These structural changes did not compromise, and in some cases enhanced, the biological activity. In cell culture studies, the C2-desamino and C2-methyl analogs were found to be an order of magnitude more potent than CB 3731 itself. nih.gov

Reversibility of Inhibition: The nature of the C2 substituent also influences the duration of enzyme inhibition. The C2-methoxy analog (CB3828), for instance, showed a more rapidly reversible inhibition of TS within cells compared to CB 3731, a factor that can be engineered to modulate therapeutic effects. nih.gov

The quinazoline core is considered a "privileged scaffold" in medicinal chemistry, particularly for developing kinase inhibitors, and lessons from that field can be applied here. mdpi.commdpi.com Future design efforts will likely focus on creating hybrid molecules that combine the TS-targeting quinazoline scaffold with other pharmacophores to achieve dual-inhibition or to exploit specific cellular transport mechanisms like the folate receptor, which is often overexpressed in tumor cells. nih.govmdpi.com

CompoundModification from CB 3731 ScaffoldKey Research FindingReference
CB3804C2-desamino derivativeRetains TS-inhibitory properties, ~100x more water-soluble, lacks major toxicities of CB 3731. nih.gov
CB3819C2-methyl derivativeSubstantially more water-soluble than CB 3731 and devoid of its major toxicities. At least 10x more potent in continuous culture. nih.gov
CB3828C2-methoxy derivativeTS-inhibitory activity comparable to CB 3731, but its effects on whole-cell TS inhibition are more rapidly reversible. nih.gov

Integration of Systems Biology and Computational Modeling for Predicting Comprehensive Metabolic Responses to TS Inhibition

Inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), has profound and complex effects on cellular metabolism that extend beyond simple DNA synthesis arrest. nih.govimrpress.com Understanding this intricate network of metabolic perturbations is essential for predicting cellular responses and identifying mechanisms of resistance. The integration of systems biology with computational modeling provides a powerful framework for this purpose. nih.gov

A systems-level approach moves beyond a single-target focus to a more holistic view, recognizing that entire metabolic pathways are affected by TS inhibition. nih.gov Mathematical models of folate metabolism, for example, can simulate the complex inhibitory effects of antifolates like CB 3731 on the entire folate network, including downstream effects on purine (B94841) synthesis and other one-carbon metabolic pathways. nih.govresearchgate.net

Key applications in the context of CB 3731 research include:

Metabolic Flux Analysis: By using techniques like 13C-labeling, researchers can trace the flow of metabolites through the folate pathway and connected networks. Computational models can then interpret this data to quantify how TS inhibition reroutes metabolic fluxes, potentially highlighting unexpected dependencies or escape pathways that cells use to survive.

Predicting Drug Sensitivity and Resistance: Computational models have been used to describe potential mechanisms of antifolate resistance, such as the upregulation of TS or alterations in drug transport. nih.gov By integrating experimental data (e.g., gene expression levels from cell lines) into these models, it becomes possible to predict which cells will be sensitive or resistant to a TS inhibitor. For instance, a model could simulate how variations in the expression of the reduced folate carrier (RFC) or folylpolyglutamate synthetase (FPGS) would impact the intracellular concentration and efficacy of a CB 3731 analog. researchgate.net

Identifying Downstream Consequences: TS inhibition leads to an accumulation of its substrate, deoxyuridine monophosphate (dUMP), which is subsequently converted to deoxyuridine triphosphate (dUTP). nih.gov The misincorporation of uracil (B121893) into DNA and the subsequent DNA damage is a key mechanism of cytotoxicity. nih.gov Systems models can help quantify these downstream effects and predict how they correlate with cell death, providing a more comprehensive picture of the drug's mechanism of action.

Future research will likely involve developing more sophisticated, multi-scale models that integrate metabolomic, proteomic, and transcriptomic data. oup.com These models will be invaluable for simulating the metabolic state of a cell and predicting its comprehensive response to inhibition by next-generation compounds based on the CB 3731 scaffold.

Exploration of Novel Delivery Systems for Enhanced Research Utility and Targeted Biochemical Studies (e.g., Polymeric Nanoparticles)

A significant barrier to both the clinical and research application of compounds like CB 3731 is suboptimal pharmacokinetics, including poor solubility and non-specific distribution. nih.govnih.gov Novel drug delivery systems, particularly those based on nanotechnology, offer a transformative approach to overcoming these limitations, thereby enhancing the utility of these inhibitors for targeted biochemical studies. nih.govmdpi.com

Polymeric nanoparticles and liposomes are among the most promising platforms. These carriers can encapsulate hydrophobic molecules like CB 3731 within their core, effectively solubilizing them in aqueous environments for experimental use. mdpi.comsemanticscholar.org This is critical for ensuring consistent and reproducible results in cell-based assays and preclinical models.

Key advantages and research applications of these delivery systems include:

Targeted Delivery for Biochemical Studies: For academic inquiry, the ability to direct an inhibitor to a specific cell type or subcellular compartment is invaluable. Nanoparticles can be functionalized with targeting ligands, such as folic acid. nih.govmdpi.com Since many cancer cells overexpress the folate receptor, a folate-conjugated nanoparticle carrying a CB 3731 analog could be used to specifically probe the effects of TS inhibition in receptor-positive cells, minimizing off-target effects in a mixed cell population. nih.gov This allows for precise investigation of cellular pathways in a targeted manner.

Controlled Release: Polymeric systems can be engineered for controlled or sustained release of the encapsulated compound. nih.gov This would allow researchers to study the biochemical consequences of both acute, high-concentration TS inhibition and chronic, low-level inhibition, which may trigger different cellular responses and resistance mechanisms.

Overcoming Transport-Based Resistance: Some forms of resistance to antifolates involve impaired transport into the cell via the reduced folate carrier. aacrjournals.org Nanoparticle-based delivery systems can bypass this transporter, entering cells through endocytosis. nih.gov This provides a research tool to study the effects of TS inhibition in cells that are resistant due to transport defects, isolating the intracellular mechanisms of action.

The development of such advanced delivery systems for CB 3731 and its derivatives would create highly specific molecular probes, enabling more sophisticated and controlled experiments to dissect the complex role of thymidylate synthase in cellular metabolism and proliferation.

Delivery System TypeKey Features for Research UtilityPotential Application for CB 3731 StudiesReference
Polymeric NanoparticlesEncapsulation of hydrophobic compounds, surface functionalization for targeting, controlled release.Improve solubility for in vitro assays; targeted delivery to specific cell types in co-culture models. nih.gov
LiposomesBiocompatible, can carry both hydrophilic and hydrophobic payloads, surface modification possible.Deliver CB 3731 to cells via membrane fusion or endocytosis, bypassing traditional folate transporters. mdpi.com
Folate-Receptor Targeted SystemsUtilizes folic acid as a ligand to target cells overexpressing the folate receptor.Specifically investigate the effects of TS inhibition in cancer cells versus normal cells in preclinical models. nih.govsemanticscholar.org

Investigation of Synergistic Interactions with Other Biochemical Pathway Modulators in Preclinical Settings

The strategy of combining therapeutic agents that target different nodes within a biochemical network is a cornerstone of modern pharmacology. karger.comnih.gov Investigating the synergistic potential of CB 3731 with other pathway modulators is a promising area for preclinical research. Such studies can reveal fundamental aspects of cellular metabolism and identify new strategies for overcoming resistance. nih.gov By inhibiting multiple, related pathways, it is possible to induce a more profound and durable cytotoxic effect.

Preclinical studies have already provided proof-of-concept for this approach with CB 3731 and other antifolates:

Dual Folate Pathway Inhibition: A logical combination involves simultaneously blocking different enzymes within the folate pathway. Research has demonstrated a synergistic cytotoxic interaction between CB 3731 (a TS inhibitor) and Trimetrexate, an inhibitor of dihydrofolate reductase (DHFR). nih.gov DHFR inhibition depletes the pool of tetrahydrofolates, the co-substrates required for the TS reaction, making the cell more vulnerable to direct TS inhibition by CB 3731. The intensity of this synergism was found to be dependent on the extracellular concentration of folic acid. nih.gov

Inhibition of Nucleoside Salvage Pathways: When de novo thymidylate synthesis is blocked by CB 3731, cells can attempt to compensate by salvaging thymidine (B127349) from the extracellular environment. The nucleoside transport inhibitor Dipyridamole has been shown to potentiate the cytotoxicity of CB 3731. nih.gov Dipyridamole blocks the uptake of thymidine, effectively closing this salvage pathway. Furthermore, it inhibits the efflux of deoxyuridine, leading to a greater intracellular accumulation of dUTP and subsequent DNA damage, which enhances the cell-killing effect of TS inhibition. nih.gov

Combination with DNA Damaging Agents: Since TS inhibition ultimately leads to DNA damage through uracil misincorporation, combining CB 3731 analogs with agents that inhibit DNA repair pathways (such as PARP inhibitors) or other DNA-damaging agents (like topoisomerase inhibitors or platinum compounds) could lead to synergistic effects. karger.com Preclinical studies with other folate-based TS inhibitors have shown synergy with topoisomerase I inhibitors and cisplatin. karger.com

Future academic inquiry should systematically screen for synergistic interactions between next-generation CB 3731 analogs and a wide range of biochemical modulators. This could include inhibitors of purine synthesis, modulators of one-carbon metabolism enzymes like MTHFD2, and inhibitors of signaling pathways that regulate cell cycle progression and DNA repair. nature.com Such studies are critical for uncovering novel biochemical vulnerabilities and designing more rational and effective combination strategies for research purposes.

ModulatorBiochemical Pathway TargetedObserved Interaction with CB 3731Reference
TrimetrexateDihydrofolate Reductase (DHFR)Synergistic growth inhibition in human lymphoma cells. nih.gov
DipyridamoleNucleoside Transport / Salvage PathwayPotentiates cytotoxicity by blocking thymidine salvage and enhancing dUTP accumulation and DNA damage. nih.gov

Q & A

Q. What validated experimental protocols are recommended for synthesizing CB 3731, and how can purity and structural integrity be confirmed?

Methodological Answer: Synthesis of CB 3731 should follow established organic chemistry protocols, such as those outlined for analogous cannabinoid derivatives. Key steps include:

  • Synthetic Route : Use acylation or amidation reactions, referencing precedents for structurally similar compounds .
  • Purity Verification : Employ HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 220–280 nm) to assess purity (>95%).
  • Structural Confirmation : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
  • Documentation : Report detailed synthesis conditions (solvents, catalysts, reaction times) to ensure reproducibility, as per IUPAC guidelines .

Q. How should preliminary bioactivity assays for CB 3731 be designed to ensure robustness?

Methodological Answer:

  • Assay Selection : Use in vitro receptor binding assays (e.g., competitive displacement with radiolabeled ligands like [³H]CP-55,940 for cannabinoid receptors) .
  • Controls : Include positive controls (e.g., anandamide) and negative controls (vehicle-only samples).
  • Dose Range : Test CB 3731 at logarithmic concentrations (e.g., 1 nM–100 µM) to determine EC₅₀/IC₅₀ values.
  • Data Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate binding affinity (Kᵢ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of CB 3731 across studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions or receptor subtypes. Address these by:

  • Standardizing Assays : Replicate experiments using identical buffer systems (e.g., Tris-HCl pH 7.4, 1 mM EDTA) and membrane preparations from the same cell line (e.g., HEK-293 overexpressing CB₁ or CB₂ receptors) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., Cohen’s d for effect sizes) to identify outliers or systematic biases .
  • Cross-Validation : Confirm results with orthogonal methods (e.g., functional assays like cAMP inhibition or β-arrestin recruitment) .

Q. What in silico strategies are effective for predicting CB 3731’s pharmacokinetic and pharmacodynamic profiles?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cannabinoid receptors, prioritizing residues critical for ligand binding (e.g., CB₁ Lys192, Ser383) .
  • ADMET Prediction : Apply tools like SwissADME or pkCSM to estimate absorption, metabolism, and toxicity. Focus on parameters like LogP (optimal range: 2–5) and CYP450 inhibition .
  • Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of CB 3731-receptor complexes over 100 ns trajectories .

Q. What experimental designs are optimal for investigating CB 3731’s in vivo efficacy and safety?

Methodological Answer:

  • Animal Models : Use CB₁/CB₂ receptor knockout mice to isolate target-specific effects in pain or inflammation models .
  • Dosing Regimens : Apply chronic dosing (e.g., 14 days, 10 mg/kg/day i.p.) with staggered cohorts to monitor tolerance development.
  • Safety Profiling : Conduct histopathology and serum chemistry panels (ALT, AST, creatinine) post-trial. Include sham-operated controls to distinguish drug effects from procedural stress .

Data Analysis & Reporting

Q. How should researchers address variability in CB 3731’s metabolic stability data across cell lines?

Methodological Answer:

  • Source Validation : Use authenticated cell lines (e.g., HepG2 for hepatic metabolism) from repositories like ATCC.
  • Normalization : Express metabolic half-life (t₁/₂) relative to control compounds (e.g., verapamil).
  • Statistical Reporting : Include standard deviation (SD) and confidence intervals (CI) for triplicate experiments. Use ANOVA with post-hoc Tukey tests for cross-line comparisons .

What frameworks ensure rigorous formulation of research questions for CB 3731 studies?

Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework :

  • Population/Problem : e.g., "CB 3731’s effect on neuropathic pain in diabetic rodents."
  • Intervention : Dose, administration route.
  • Comparison : Existing therapies (e.g., gabapentin).
  • Outcome : Pain threshold metrics (e.g., von Frey filament tests) .

Tables for Key Data

Parameter Typical Range for CB 3731 Method Reference
Purity≥95%HPLC-UV
CB₁ Binding Affinity (Kᵢ)50–200 nMRadioligand Displacement
Metabolic t₁/₂ (Human)2.5–4.0 hrsHepG2 Microsomes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.